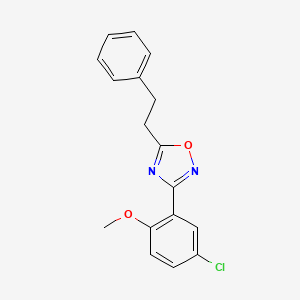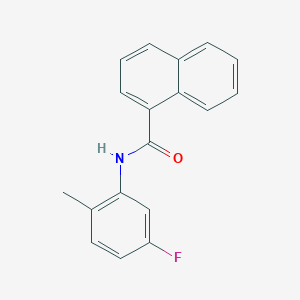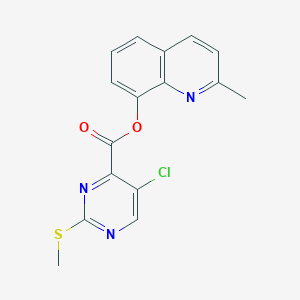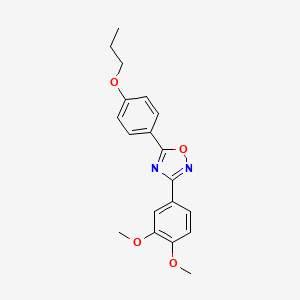
3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as CMPO and has a molecular formula of C18H17ClN2O2. The unique structure of CMPO makes it an interesting molecule to study, and its synthesis and properties have been extensively investigated.
作用机制
The mechanism of action of CMPO is not fully understood, but it is believed to work by binding to specific receptors in cells and altering their function. In cancer cells, CMPO has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, CMPO has been shown to disrupt cell membrane integrity and inhibit bacterial growth.
Biochemical and Physiological Effects:
CMPO has been shown to have a range of biochemical and physiological effects. In cancer cells, CMPO has been shown to induce DNA damage and inhibit DNA repair mechanisms. In bacteria, CMPO has been shown to disrupt cell membrane function and inhibit protein synthesis. In animal studies, CMPO has been shown to have a low toxicity profile and does not cause significant adverse effects.
实验室实验的优点和局限性
One of the main advantages of CMPO is its relatively simple synthesis, which makes it easy to obtain for laboratory experiments. CMPO also has a range of potential applications in various fields, which makes it an interesting molecule to study. One limitation of CMPO is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
未来方向
There are several future directions for the study of CMPO. One potential area of research is to further investigate its anti-cancer properties and optimize its use as a chemotherapeutic agent. Another area of research is to investigate its potential use as an anti-inflammatory and anti-bacterial agent. In material science, CMPO could be further studied for its potential use as a fluorescent probe. Overall, the study of CMPO has the potential to lead to the development of new and innovative applications in various fields.
合成方法
The synthesis of CMPO involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-phenylethylamine in the presence of thionyl chloride. The resulting product is then reacted with hydrazine hydrate to form the final compound. The synthesis of CMPO is relatively simple and can be carried out using standard laboratory techniques.
科学研究应用
CMPO has been extensively studied for its potential applications in various fields. In medicine, CMPO has been shown to have anti-cancer properties and can be used as a chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory and anti-bacterial agent. In agriculture, CMPO has been shown to have insecticidal properties and can be used as a pesticide. In material science, CMPO has been studied for its potential use as a fluorescent probe.
属性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-21-15-9-8-13(18)11-14(15)17-19-16(22-20-17)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBIDXLNKUOTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)

![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5330754.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)
![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)

![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
